4-(Acetamidomethyl)benzene-1-sulfonyl chloride
CAS No.: 28073-51-0
Cat. No.: VC2015111
Molecular Formula: C9H10ClNO3S
Molecular Weight: 247.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28073-51-0 |
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Molecular Formula | C9H10ClNO3S |
Molecular Weight | 247.7 g/mol |
IUPAC Name | 4-(acetamidomethyl)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C9H10ClNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
Standard InChI Key | WRGHKTBZVWARIA-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl |
Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Identification
4-(Acetamidomethyl)benzene-1-sulfonyl chloride is characterized by its unique molecular structure consisting of a benzene ring substituted with both a sulfonyl chloride group and an acetamidomethyl group. The compound's identification parameters are summarized in Table 1.
Table 1: Chemical Identification Data for 4-(Acetamidomethyl)benzene-1-sulfonyl chloride
Parameter | Value |
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CAS Registry Number | 28073-51-0 |
Molecular Formula | C₉H₁₀ClNO₃S |
Molecular Weight | 247.7 g/mol |
IUPAC Name | 4-[(acetylamino)methyl]benzenesulfonyl chloride |
InChI Key | WRGHKTBZVWARIA-UHFFFAOYSA-N |
SMILES Notation | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl |
European Community (EC) Number | 859-943-9 |
The compound features a benzene ring with a sulfonyl chloride (-SO₂Cl) group at position 1 and an acetamidomethyl (-CH₂NHCOCH₃) group at position 4. This structural arrangement contributes to its chemical reactivity, particularly the electrophilic character of the sulfonyl chloride group .
Structural Synonyms
The compound is known by several alternative names in chemical databases and literature:
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4-(acetamidomethyl)benzenesulfonyl chloride
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4-(Acetylamino-methyl)-benzenesulfonyl chloride
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α-Acetamido-p-toluenesulfonyl chloride
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p-Acetaminomethylbenzenesulfonyl chloride
Physical and Chemical Properties
The physical and chemical properties of 4-(Acetamidomethyl)benzene-1-sulfonyl chloride are critical for understanding its behavior in various applications and for handling considerations.
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State | Powder/Solid |
Color | White to light yellow |
Melting Point | 95-98°C |
Solubility | Soluble in organic solvents (chloroform, dichloromethane) |
Storage Temperature | -10°C (refrigerated) |
Stability | Moisture and heat sensitive |
The compound is generally stable under standard conditions but requires storage under inert gas due to its sensitivity to moisture. It is typically stored at refrigerated temperatures to maintain stability and prevent degradation .
Chemical Reactivity
Nucleophilic Substitution Reactions
The sulfonyl chloride group in 4-(Acetamidomethyl)benzene-1-sulfonyl chloride is highly reactive toward nucleophiles, particularly amines. This reactivity forms the basis for its most common application: the synthesis of sulfonamides. The reaction mechanism involves nucleophilic attack at the sulfur atom, followed by elimination of chloride as a leaving group .
The general reaction can be represented as:
R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl
This reaction proceeds readily under mild conditions, especially in the presence of a base to neutralize the hydrogen chloride produced .
Hydrolysis
Like other sulfonyl chlorides, 4-(Acetamidomethyl)benzene-1-sulfonyl chloride is susceptible to hydrolysis, particularly in the presence of moisture or aqueous media, forming the corresponding sulfonic acid:
R-SO₂Cl + H₂O → R-SO₂OH + HCl
This sensitivity to hydrolysis necessitates storage under anhydrous conditions and handling under inert atmospheres .
Synthesis Methods
The synthesis of 4-(Acetamidomethyl)benzene-1-sulfonyl chloride can be accomplished through several routes, based on general methods for preparing sulfonyl chlorides.
Chlorosulfonation of Acetamidomethylbenzene
This direct approach involves treating 4-acetamidomethylbenzene with chlorosulfonic acid:
C₉H₁₁NO + ClSO₃H → C₉H₁₀ClNO₃S + H₂O
The reaction typically requires careful temperature control, often conducted below 0°C initially and then allowing the mixture to warm to room temperature .
Oxidative Chlorination of Thiols
An alternative synthetic route involves the oxidative chlorination of the corresponding thiol derivative. This method employs an oxidizing agent (such as hydrogen peroxide) and a chlorinating agent (such as zirconium chloride):
4-(Acetamidomethyl)benzenethiol + H₂O₂ + ZrCl₄ → 4-(Acetamidomethyl)benzene-1-sulfonyl chloride + byproducts
This approach is notable for its milder conditions and potential environmental advantages compared to direct chlorosulfonation .
Modification of Pre-existing Sulfonyl Chlorides
Another approach involves the modification of simpler sulfonyl chlorides through functionalization reactions to introduce the acetamidomethyl group. This can be especially useful for creating libraries of related compounds for structure-activity relationship studies .
Applications in Chemical Synthesis
4-(Acetamidomethyl)benzene-1-sulfonyl chloride serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development.
Sulfonamide Synthesis
The primary application of 4-(Acetamidomethyl)benzene-1-sulfonyl chloride is in the synthesis of sulfonamides, which have broad therapeutic applications. The sulfonamide moiety is present in numerous pharmaceuticals including antibacterial agents, antidiabetic drugs, diuretics, and anticonvulsants .
The reaction typically proceeds by combining the sulfonyl chloride with an amine in the presence of a base such as pyridine, triethylamine, or inorganic bases like sodium carbonate:
4-(Acetamidomethyl)benzene-1-sulfonyl chloride + R-NH₂ → 4-(Acetamidomethyl)-N-R-benzenesulfonamide + HCl
The yields for these reactions typically range from 70-98% depending on the specific conditions and amine reactants used .
Peptide Chemistry Applications
The compound has applications in peptide chemistry, where it can be used for the selective modification of specific amino acid residues. The sulfonyl chloride moiety can react with nucleophilic amino acid side chains such as those in lysine, tyrosine, and cysteine .
Schiff Base Formation
Research has demonstrated the utility of sulfonyl chlorides, including 4-(Acetamidomethyl)benzene-1-sulfonyl chloride, in the preparation of Schiff bases, which have shown promising biological activities including antibacterial, antifungal, anti-inflammatory, and analgesic properties .
Biological Activities and Applications
While 4-(Acetamidomethyl)benzene-1-sulfonyl chloride itself is primarily used as a synthetic intermediate, the compounds derived from it often exhibit significant biological activities.
Derived Sulfonamides as Antimicrobial Agents
Sulfonamides prepared from 4-(Acetamidomethyl)benzene-1-sulfonyl chloride have demonstrated antimicrobial activity. The structure-activity relationship studies indicate that the acetamidomethyl substituent can influence the biological properties of the resulting sulfonamides .
Safety Parameter | Classification/Information |
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GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful) |
Signal Word | Danger |
Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |
UN Number | UN3261 |
Transport Class | 8 (Corrosive substances) |
Packing Group | III |
Emergency Response
In case of exposure or spills, the following emergency procedures are recommended:
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Skin contact: Remove contaminated clothing and wash affected area with plenty of water
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Eye contact: Rinse cautiously with water for several minutes and seek immediate medical attention
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Inhalation: Move to fresh air and seek medical attention
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Spills: Absorb with inert material, collect in appropriate container for disposal, and avoid creating dust
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